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3-Ketosphingosine HCl -

3-Ketosphingosine HCl

Catalog Number: EVT-13975450
CAS Number:
Molecular Formula: C18H36ClNO2
Molecular Weight: 333.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Ketosphingosine Hydrochloride is a significant sphingolipid derivative that plays a crucial role in cellular metabolism and signaling. It is primarily synthesized from the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase. This compound is part of a larger class of lipids known as sphingolipids, which are vital components of cellular membranes and are involved in various biological processes including cell signaling, apoptosis, and inflammation.

Source

3-Ketosphingosine Hydrochloride is derived from sphingolipid metabolism, which occurs in various organisms, including mammals and gut bacteria. Notably, gut bacteria such as Bacteroides can produce sphingolipids that impact host lipid metabolism, indicating a complex interplay between microbial and host-derived sphingolipids .

Classification

3-Ketosphingosine Hydrochloride falls under the category of sphingoid bases, which are characterized by a long-chain amino alcohol structure. It is specifically classified as a long-chain base due to its structural features and its role in the synthesis of more complex sphingolipids such as ceramides and sphingomyelin .

Synthesis Analysis

Methods

The synthesis of 3-Ketosphingosine Hydrochloride typically involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of L-serine with palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by serine palmitoyltransferase .
  2. Reduction: The resulting 3-ketosphinganine can then be reduced to sphinganine through the action of 3-ketosphinganine reductase .
  3. Acylation: Following reduction, sphinganine can undergo N-acylation to form various ceramide derivatives.

Technical Details

The synthetic pathways for 3-ketosphingosine have been explored using various methodologies, including stereoselective synthesis techniques that enhance yield and purity. For example, recent studies have utilized cross-coupling reactions and selective reductions to achieve desired stereochemistry in analogs of 3-ketosphingosine .

Molecular Structure Analysis

Structure

The molecular formula for 3-Ketosphingosine Hydrochloride is C18H35ClN2O2C_{18}H_{35}ClN_{2}O_{2}, with a molecular weight of approximately 343 g/mol. The structure features a long hydrocarbon chain typical of sphingolipids, with hydroxyl and amine functional groups that contribute to its biological activity.

Data

  • CAS Number: 2770684-34-7
  • Exact Mass: 342.3 g/mol
  • Percent Composition:
    • Carbon: 63.03%
    • Hydrogen: 13.22%
    • Chlorine: 10.34%
    • Nitrogen: 4.08%
    • Oxygen: 9.33% .
Chemical Reactions Analysis

Reactions

3-Ketosphingosine Hydrochloride participates in several biochemical reactions:

  1. De Novo Synthesis Pathway: It acts as an intermediate in the de novo synthesis of sphingolipids, leading to the formation of dihydroceramide and subsequently ceramide .
  2. Catabolic Pathways: It can be metabolized into various products through pathways involving sphingomyelinase-mediated hydrolysis or degradation into monohexosylceramides .

Technical Details

The metabolic fate of 3-ketosphingosine involves multiple enzymatic transformations that regulate sphingolipid levels within cells. Studies have shown that its accumulation can lead to increased levels of dihydrosphingolipids, indicating its role in lipid signaling pathways .

Mechanism of Action

Process

The mechanism of action for 3-Ketosphingosine Hydrochloride primarily revolves around its role in cell signaling and membrane dynamics:

  1. Cell Signaling: As a precursor for bioactive sphingolipids, it influences pathways related to cell growth, differentiation, and apoptosis.
  2. Regulation of Enzymes: It modulates the activity of various enzymes involved in sphingolipid metabolism, thus affecting cellular responses to stress and inflammation .

Data

Research indicates that treatment with 3-ketosphingosine can influence autophagy processes within cells, highlighting its potential therapeutic implications in diseases characterized by altered lipid metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Generally soluble in organic solvents but may exhibit limited solubility in water.
  • Hygroscopicity: Non-hygroscopic under standard conditions.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C) for at least one year.
  • Light Sensitivity: Not sensitive to light .
Applications

Scientific Uses

3-Ketosphingosine Hydrochloride has several important applications in scientific research:

  1. Biochemical Research: Used as a standard compound for studying sphingolipid metabolism and its implications in various diseases.
  2. Pharmacological Studies: Investigated for its potential roles in cancer biology due to its effects on cell signaling pathways related to growth and apoptosis .
  3. Diagnostic Marker Development: Its unique structural properties make it a candidate for developing diagnostic markers related to metabolic disorders involving sphingolipids .
Biosynthetic Pathways and Enzymatic Mechanisms

Role in De Novo Sphingolipid Biosynthesis Across Organisms

3-Ketosphinganine (3-ketodihydrosphingosine; 3-KDS) is the first committed intermediate in the conserved de novo sphingolipid biosynthesis pathway. It is synthesized via the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). This reaction occurs in the endoplasmic reticulum of eukaryotic cells and the cytosol of sphingolipid-producing bacteria [1] [9]. The product, 3-ketosphinganine, serves as the backbone for all complex sphingolipids. Its reduction to sphinganine by 3-ketosphinganine reductase (3-KDSR) is essential for subsequent N-acylation to form dihydroceramides—precursors to ceramides, sphingomyelins, and glycosphingolipids [1] [6].

In mammals, 3-ketosphinganine is rapidly reduced, maintaining low cellular concentrations. However, disruptions in 3-KDSR activity lead to pathological accumulations of 3-ketosphinganine and downstream sphingolipid imbalances, as demonstrated in zebrafish models of hepatic steatosis [6]. Plants utilize a similar pathway but generate diverse long-chain bases (LCBs), including phytosphingosine with a C4 hydroxyl group, broadening their sphingolipid repertoire [5]. Bacteroidetes species like Bacteroides thetaiotaomicron incorporate sphingolipids into membranes (up to 70% of phospholipids), where they modulate host immune responses [1].

Table 1: 3-Ketosphinganine in De Novo Sphingolipid Synthesis Across Organisms

OrganismSPT SubstratesKey Sphingoid BasesTissue/Compartment Specificity
MammalsL-serine, palmitoyl-CoASphinganine, sphingosineEndoplasmic reticulum, liver, skin
PlantsL-serine, palmitoyl-CoAPhytosphingosine, Δ8-LCBsPlasma membrane, epidermal cells
Bacteroides spp.L-serine, palmitoyl-CoADihydrosphingosineBacterial membrane, gut microbiome
YeastL-serine, palmitoyl-CoAPhytosphingosine, dihydrosphingosineER, Golgi apparatus

Comparative Analysis of 3-Ketosphinganine Reductase (3-KDSR) Activity: Bacterial vs. Eukaryotic Systems

3-KDSR catalyzes the NADPH-dependent reduction of 3-ketosphinganine to sphinganine. Eukaryotic 3-KDSR (e.g., human FVT-1, yeast TSC10) shares structural homology with bacterial enzymes but exhibits distinct regulatory mechanisms. In humans, 3-KDSR mutations cause keratinization disorders and hepatic injury due to sphingolipid salvage pathway activation and sphingosine-1-phosphate (S1P) accumulation [6]. Bacterial 3-KDSR, such as BT0972 in *Bacteroides thetaiotaomicron*, was recently identified via comparative genomics and LC-MS assays. Despite low sequence similarity (<30% identity to human FVT-1), BT0972 efficiently converts 3-ketosphinganine to sphinganine, underscoring functional conservation [1].

Notably, Caulobacter crescentus utilizes unreduced 3-ketosphinganine backbones in dihydroceramides, bypassing canonical reduction—a divergence absent in eukaryotes [1]. Zebrafish studies reveal that kdsr I105R mutations induce mitochondrial cristae damage and hepatic injury via S1P-mediated oxidative stress, reversible by sphk2 deletion [6]. This highlights the metabolic vulnerability of eukaryotic systems when 3-KDSR activity is impaired.

Table 2: Comparative Features of 3-KDSR in Biological Systems

FeatureBacterial 3-KDSR (e.g., BT_0972)Mammalian 3-KDSR (e.g., FVT-1)
Gene IdentifierBT_0972 (B. thetaiotaomicron)KDSR (Chromosome 1 in humans)
Cofactor RequirementNADPHNADPH
Mutant PhenotypeLoss of sphingolipid synthesis; fitness defectHepatic injury, keratinization disorders
Subcellular LocalizationCytosolEndoplasmic reticulum
Salvage Pathway ActivationMinimalSignificant (ceramide/S1P accumulation)

Stereochemical and Mechanistic Insights into Serine Palmitoyltransferase (SPT)-Mediated Condensation

SPT, a pyridoxal 5′-phosphate (PLP)-dependent enzyme, initiates 3-ketosphinganine synthesis via a decarboxylative Claisen condensation. This reaction establishes the characteristic D-erythro stereochemistry at C2 and C3 of sphingoid bases. Deuterium-labeling studies in rat liver microsomes demonstrate that SPT replaces the α-hydrogen of L-serine with a proton from the medium, rather than retaining it—a mechanism confirmed using [2,3,3-²H₃]serine and ²H₂O [2] [9]. The resulting 3-ketosphinganine exhibits trans geometry at C4–C5, critical for downstream reductase specificity [4].

SPT’s catalytic mechanism involves:

  • PLP-Schiff base formation with L-serine.
  • Decarboxylation generating a quinonoid intermediate.
  • Nucleophilic attack by palmitoyl-CoA’s enolate.
  • Protonation at C3 to yield 3-ketosphinganine [9].Mutations in SPT subunits (e.g., SPTLC1 in HSAN1 patients) enable promiscuous alanine condensation, producing neurotoxic 1-deoxysphingolipids [9]. This underscores stereochemical precision as essential for physiological fidelity.

Evolutionary Divergence in Microbial Sphingolipid Synthesis Strategies

Microbes exhibit remarkable plasticity in sphingolipid synthesis. While Bacteroides species conserve the canonical pathway (SPT → 3-KDSR → ceramide synthase), environmental bacteria like Caulobacter crescentus incorporate unreduced 3-ketosphinganine directly into dihydroceramides, eliminating reduction [1]. Saccharomyces cerevisiae utilizes 3-KDSR (TSC10) but also introduces a C4 hydroxyl via SUR2 to form phytosphingosine—absent in mammals [9].

Trypanosomatids (e.g., Leishmania) synthesize inositol phosphorylceramide (IPC) instead of sphingomyelin, while bloodstream Trypanosoma brucei produces novel, uncharacterized sphingolipids [7] [9]. Bacteroides sphingolipids influence host immunity by modulating inflammatory pathways, illustrating co-evolutionary adaptation [1]. This divergence highlights evolutionary "tinkering" with core enzymes to meet niche-specific demands, from membrane rigidity to host interaction.

Table 3: Evolutionary Variations in Microbial Sphingolipid Pathways

OrganismSPT Specificity3-KDSR StatusComplex SphingolipidsAdaptive Function
Bacteroides thetaiotaomicronCanonical (serine + palmitoyl-CoA)BT_0972-dependentPhosphoethanolamine-ceramidesHost immunomodulation
Caulobacter crescentusCanonicalAbsent3-Keto-dihydroceramidesEnvironmental adaptation
Saccharomyces cerevisiaeCanonicalTSC10-dependentIPC, mannosylated IPCsStress resistance
Leishmania majorCanonicalPresentIPCVirulence factor production
Trypanosoma bruceiCanonicalPresentNovel sphingolipids (non-IPC/SM)Host cell invasion

Properties

Product Name

3-Ketosphingosine HCl

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride

Molecular Formula

C18H36ClNO2

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1

InChI Key

SJQVHEHHDDBHGH-MXIGPNAMSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl

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